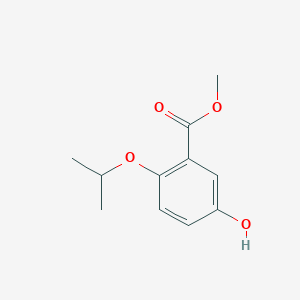

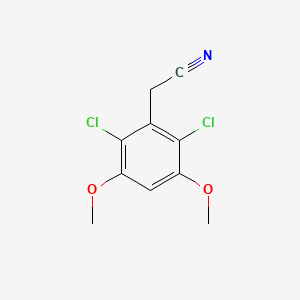

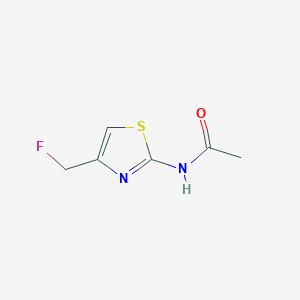

![molecular formula C14H19NO4S B1397820 2-アミノ-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3,5-ジカルボン酸ジエチル CAS No. 1029689-49-3](/img/structure/B1397820.png)

2-アミノ-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3,5-ジカルボン酸ジエチル

説明

“Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate” is a compound that has been studied for its potential anti-inflammatory activity . It is part of a new scaffold of compounds, tetrahydrobenzo[b]thiophene, that have been synthesized and investigated for their ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity .

Synthesis Analysis

The synthesis of these compounds involves a multicomponent reaction . The compounds were synthesized and confirmed their NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .Molecular Structure Analysis

The molecular structure of these compounds was predicted via in silico studies . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .Chemical Reactions Analysis

The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .Physical And Chemical Properties Analysis

The compounds were found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .科学的研究の応用

医薬品中間体

この化合物は、医薬品中間体として機能します . これは、さまざまな薬物の合成に使用され、新しい医薬品製品の開発に貢献しています .

三座シッフ塩基の合成

この化合物は、一連の銅(II)錯体を形成する潜在的な三座シッフ塩基(HSAT)の調製に使用されてきました . これらの錯体は、触媒作用、磁性、および分子アーキテクチャにおいて潜在的な用途を有します。

抗増殖活性

この化合物は、3種類の異なる癌細胞株(L1210、CEM、およびHeLa)のパネルに対して抗増殖活性を示しました . これは、癌研究および治療における潜在的な用途を示唆しています。

抗炎症活性

研究では、この化合物のようなテトラヒドロベンゾチオフェン骨格を含む化合物は、抗炎症活性を持つことが示されています . これらは、核因子(赤血球系由来2)様2(NRF2)を活性化し、Hepa-1c1c7細胞におけるNQO1酵素活性およびNQO1およびHO-1のmRNA発現を通じてNRF2の活性化を確認します .

チエノピリミジン誘導体の合成

この化合物は、チエノピリミジン誘導体の合成に使用されてきました . チエノピリミジンは、抗癌、抗炎症、および抗菌効果を含む、幅広い生物活性を示す化合物のクラスです。

アゾ染料の調製

この化合物は、アゾ染料の調製に使用されてきました . アゾ染料は、繊維を染色するために繊維産業で広く使用されています。

作用機序

Target of Action

The primary target of Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), thereby freeing NRF2 to move into the nucleus and activate the transcription of antioxidant genes .

Biochemical Pathways

Upon activation, NRF2 triggers the transcription of various antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These enzymes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress, thereby protecting cells from damage .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It is moderately stable in liver microsomes, suggesting it may have a reasonable metabolic stability . .

Result of Action

The activation of NRF2 by Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate leads to a decrease in oxidative stress and inflammation. It has been shown to inhibit inflammation in macrophages stimulated by Escherichia coli Lipopolysaccharide (LPSEc) . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .

生化学分析

Biochemical Properties

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway . This interaction leads to the upregulation of antioxidant response elements, providing a protective effect against oxidative stress. Additionally, the compound has been shown to interfere with the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and thereby enhancing the cellular antioxidant response .

Cellular Effects

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in the inflammatory response. The compound activates the NRF2 pathway, leading to the expression of genes that encode for antioxidant proteins and enzymes . This activation results in the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate involves its interaction with the KEAP1-NRF2 complex. By binding to the Kelch domain of KEAP1, the compound prevents the ubiquitination and subsequent degradation of NRF2 . This stabilization of NRF2 allows it to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. The upregulation of these genes leads to increased production of antioxidant proteins and enzymes, enhancing the cell’s ability to combat oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound maintains its efficacy in modulating cellular antioxidant responses, with sustained activation of the NRF2 pathway and consistent reduction in oxidative stress markers . These findings suggest that the compound is suitable for prolonged use in biochemical research and potential therapeutic applications.

Dosage Effects in Animal Models

Studies on the dosage effects of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate in animal models have revealed a dose-dependent response. At lower doses, the compound effectively activates the NRF2 pathway and reduces oxidative stress without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is involved in several metabolic pathways, primarily those related to its antioxidant properties. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolites of the compound retain some of its biological activity, contributing to its overall efficacy in reducing oxidative stress and inflammation . Additionally, the compound’s interaction with NRF2 and subsequent activation of antioxidant response elements further modulate metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which aid in its cellular uptake and distribution . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its effects on the NRF2 pathway . This distribution pattern is crucial for its role in modulating cellular antioxidant responses and reducing oxidative stress.

Subcellular Localization

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its interaction with KEAP1 and NRF2, which directs it to specific compartments within the cell . Post-translational modifications, such as phosphorylation, also play a role in its targeting and activity . The compound’s presence in the nucleus is essential for its function in activating antioxidant response elements and upregulating the expression of genes involved in oxidative stress defense .

特性

IUPAC Name |

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-10-9(7-8)11(12(15)20-10)14(17)19-4-2/h8H,3-7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJDRBGMXCCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

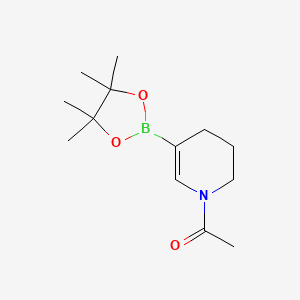

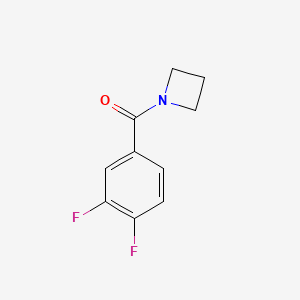

![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)

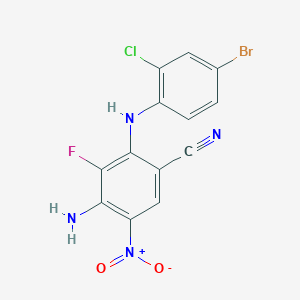

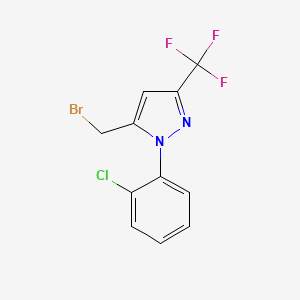

![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

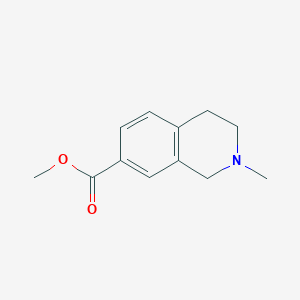

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)